Dronedarone hydrochloride is a synthetic benzofuran derivative [], structurally similar to amiodarone, and classified as a class III antiarrhythmic drug []. It plays a significant role in scientific research focusing on cardiovascular health, particularly in relation to atrial fibrillation [] and other cardiac arrhythmias []. Research exploring its applications in improving endothelial progenitor cell bioactivity for potential cardiovascular disease treatment also exists [].
Synthesis Analysis
Starting from 2-butyl-5-aminobenzofuran hydrochloride: This method involves reacting 2-butyl-5-aminobenzofuran hydrochloride with methylsulfonyl chloride in the presence of a basic catalyst and an organic solvent, producing 2-butyl-5-((N,N-dimethyl sulfonyl) amido) benzofuran as an intermediate []. This intermediate is then used to synthesize dronedarone hydrochloride.
Inclusion complex formation: Dronedarone hydrochloride's solubility can be enhanced by forming inclusion complexes with β-cyclodextrin (β-CD) and hydroxypropyl β-cyclodextrin (HP β-CD) []. This method involves dissolving dronedarone hydrochloride in varying concentrations of β-CD and HP β-CD in distilled water and characterizing the complexes using techniques like FTIR and DSC.
Sublingual administration composition: A pharmaceutical composition of dronedarone hydrochloride suitable for sublingual administration involves combining dronedarone hydrochloride with a disintegrating agent, filler, antacid, corrigent, adhesive, and a lubricating agent [].
Solvent-out crystallization refining method: This method purifies dronedarone hydrochloride crude product by using a combination of two solvents in a specific sequence for extraction and crystallization [].
Poloxamer surfactant-containing tablets: This approach combines dronedarone hydrochloride with a molten skeleton material, poloxamer, a disintegrating agent, and a lubricant to create tablets with enhanced dissolution properties [].
Other synthetic routes: Several publications describe various synthetic pathways using different starting materials and reagents, including Friedel-Crafts reactions, hydrolyses, and sulfonation steps [, , , , , , ].
Molecular Structure Analysis
Friedel-Crafts Acylation: This reaction is commonly used to introduce an acyl group onto the benzofuran core [, ].
Condensation reactions: These reactions are utilized for attaching various substituents to the molecule [].
Hydrolysis reactions: These reactions are employed to remove protecting groups or modify functional groups [].
Sulfonation reactions: Sulfonation with methanesulfonyl chloride is a key step in introducing the methanesulfonamide group [].
Reduction reactions: Catalytic hydrogenation is commonly used to reduce nitro groups to amines [, ].
Salt formation: Dronedarone hydrochloride is formed by treating the free base with hydrochloric acid [, ].
Mechanism of Action
Dronedarone hydrochloride is a multichannel blocker that inhibits multiple ion currents in cardiac cells, thus affecting their electrical activity. It primarily blocks potassium channels, but also displays non-selective blocking activity on sodium and calcium channels []. This multifaceted blocking activity allows dronedarone hydrochloride to regulate the heart rhythm and prevent atrial fibrillation and other cardiac arrhythmias [].
Physical and Chemical Properties Analysis
Dronedarone hydrochloride is a white to off-white powder []. It is sparingly soluble in water []. Research focuses on enhancing its solubility through methods like inclusion complex formation [] and the development of solid dispersions using polymers like Soluplus® []. Micronization via spiral jet milling is also explored to increase its specific surface area and, consequently, its dissolution rate [].
Applications
Dronedarone hydrochloride has various applications in scientific research:* Development of analytical techniques: Researchers have developed various techniques, including HPTLC [], HPLC [, , , , , ], and UV spectrophotometry [, ], to determine the content and purity of dronedarone hydrochloride in bulk and pharmaceutical dosage forms. These methods are crucial for quality control and stability testing.* Stability studies: Dronedarone hydrochloride's stability under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments, is investigated using stability-indicating analytical methods [, , , , ]. This research aims to ensure the drug's efficacy and safety over time.* Formulation development: Studies focus on developing improved drug delivery systems for dronedarone hydrochloride to enhance its bioavailability and therapeutic efficacy. This includes the development of sublingual tablets [, ], tablets containing poloxamer [], proliposomes [], and solid dispersions [, ], as well as exploring microencapsulation via spray drying [, ].* 3D printing of drug delivery systems: The application of 3D printing technology in producing dronedarone hydrochloride tablets is gaining attention [, ]. This innovative approach allows for the customization of drug release profiles and the development of personalized medicine.* Enhancement of endothelial progenitor cell bioactivity: Dronedarone hydrochloride has shown potential in enhancing the activity of endothelial progenitor cells, which play a crucial role in cardiovascular repair []. This opens avenues for its use in developing novel cardiovascular disease treatment strategies.* Micronization for enhanced solubility: Research explores the use of spiral jet milling to micronize dronedarone hydrochloride, increasing its specific surface area and improving its dissolution rate [].
Related Compounds
Amiodarone
Compound Description: Amiodarone is a widely used antiarrhythmic drug with a complex pharmacokinetic profile and potential for serious adverse effects. [] It is a benzofuran derivative, similar to dronedarone hydrochloride.
Relevance: Dronedarone hydrochloride is a modified synthetic analog of amiodarone, designed to have a shorter half-life, lower lipophilicity, and potentially fewer side effects. [, ] The structural modifications in dronedarone hydrochloride aim to decrease lipophilicity and result in a shorter lifetime and lower tissue accumulation compared to amiodarone. []
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: It is a direct precursor to dronedarone hydrochloride in the synthetic pathway. The synthesis involves reacting 2-butyl-5-amino benzofuran hydrochloride with methylsulfonyl chloride to form this intermediate, which is then further reacted to produce dronedarone hydrochloride. []
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is synthesized by reacting 2-butyl-5-amino benzofuran hydrochloride with methylsulfonyl chloride in the presence of a base catalyst and an organic solvent. This step protects the amino group with methylsulfonyl, preventing side reactions during the subsequent synthesis of dronedarone hydrochloride. []
β-cyclodextrin (β-CD)
Compound Description: β-cyclodextrin is a cyclic oligosaccharide commonly used as a complexing agent to enhance the solubility and dissolution rate of poorly soluble drugs. [, ]
Relevance: Studies have investigated the formation of inclusion complexes between dronedarone hydrochloride and β-CD to improve the drug's solubility and dissolution characteristics. [, ] The inclusion complexes were found to significantly enhance the dissolution rate of dronedarone hydrochloride. []
Hydroxypropyl β-cyclodextrin (HP β-CD)
Compound Description: Hydroxypropyl β-cyclodextrin is a derivative of β-cyclodextrin with improved aqueous solubility and complexation efficiency compared to its parent compound. [, ]
Relevance: Similar to β-CD, HP-β-CD has been investigated for its ability to form inclusion complexes with dronedarone hydrochloride to enhance its solubility and dissolution rate. Research suggests that HP-β-CD may be a more effective complexing agent than β-CD for dronedarone hydrochloride, demonstrating enhanced dissolution at lower concentrations. [, ]
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is produced by hydrolyzing compound 5 (N-[2-butyl-3-[4-(3-chloropropoxy) benzoyl]benzofuran- 5-yl]acetamide) with hydrochloric acid and subsequent salification with oxalic acid. It is then converted to dronedarone hydrochloride through sulfonation with methanesulfonyl chloride and salification. []
4-(3-chloropropoxy) benzoyl chloride
Compound Description: This compound is a key reagent in the synthesis of dronedarone hydrochloride. []
Relevance: It reacts with N-(2-Butylbenzofuran-5-yl) acetamide through Friedel-Crafts acylation and then condenses with dibutylamine to form a key intermediate in the synthesis of dronedarone hydrochloride. []
2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is synthesized from 4-nitrophenol through a series of reactions. This intermediate is then further reacted with N-butyl-N-(3-chloropropyl)butan-1-amine, followed by catalytic hydrogenation, mesylation, and salt formation to produce dronedarone hydrochloride. []
N-(2-Butylbenzofuran-5-yl) acetamide
Compound Description: This compound is a starting material for the synthesis of dronedarone hydrochloride. []
Relevance: This compound, along with 4-(3-chloropropoxy) benzoyl chloride, undergoes a series of reactions, including Friedel-Crafts acylation and condensation with dibutylamine, to eventually yield dronedarone hydrochloride. []
methyl 3-oxoheptanoate
Compound Description: This compound is a reagent used in the synthesis of dronedarone hydrochloride. []
Relevance: It reacts with N-(4-oxocyclohexa-2,5-dien-1-yl)-methanesulfonamide, which is derived from p-aminophenol, followed by cyclization to form a key intermediate in the synthesis of dronedarone hydrochloride. []
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is synthesized from the reaction of N-(4-oxocyclohexa-2,5-dien-1-yl)-methanesulfonamide with methyl 3-oxoheptanoate followed by cyclization. It is further processed through hydrolysis, chlorination, and a Friedel-Crafts reaction to obtain dronedarone hydrochloride. []
Compound Description: This compound is a key starting material for a scalable synthesis of dronedarone hydrochloride. []
Relevance: Compound 12 undergoes a Friedel–Craft acylation reaction with 4-(3-chloropropoxy) benzoic acid in the presence of Eaton’s reagent to produce dronedarone hydrochloride. This synthetic route avoids the use of hazardous metal halide catalysts. []
N-butyl-N-(3-chloropropyl)butan-1-amine
Compound Description: This compound is a reagent used in the synthesis of dronedarone hydrochloride. []
Relevance: This compound is used to etherify 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, leading to the formation of an intermediate that is further processed to yield dronedarone hydrochloride. []
p-Aminophenol (Compound 2)
Compound Description: p-Aminophenol is a starting material used in the synthesis of dronedarone hydrochloride. []
Relevance: It is used as a readily available starting material to synthesize dronedarone hydrochloride via a series of reactions, including mesylation, oxidization, reaction with methyl 3-oxoheptanoate, and cyclization. []
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is prepared from p-aminophenol through mesylation and oxidation. It subsequently reacts with methyl 3-oxoheptanoate, ultimately leading to the formation of dronedarone hydrochloride. []
Compound Description: This compound is a starting material for the synthesis of dronedarone hydrochloride. []
Relevance: This compound, along with methyl 4-(3-(dibutylamino)propoxy)benzoate, undergoes a series of reactions, including reduction, addition, and docking, to synthesize dronedarone hydrochloride. []
methyl 4-(3-(dibutylamino)propoxy)benzoate
Compound Description: This compound is a starting material for the synthesis of dronedarone hydrochloride. []
Relevance: This compound, along with N-(2-butyl-3-oxo-2,3-dihydrobenzo-furan-5-yl) acetamide, undergoes a series of reactions, including reduction, addition, and docking, to synthesize dronedarone hydrochloride. []
Compound Description: Soluplus® is an amphiphilic polymer used in pharmaceutical formulations to enhance the solubility and dissolution rate of poorly soluble drugs. []
Relevance: Solid dispersions of dronedarone hydrochloride using Soluplus® as a carrier were prepared via hot-melt extrusion to improve the drug's dissolution rate. The results demonstrated that Soluplus®-based solid dispersions significantly enhanced the dissolution rate of dronedarone hydrochloride compared to the pure drug and marketed product. []
Hydroxypropyl methylcellulose (HPMC)
Compound Description: HPMC is a hydrophilic polymer commonly used in pharmaceutical formulations as a binder, film former, and controlled-release agent. []
Relevance: HPMC was investigated as a potential carrier for solid dispersions of dronedarone hydrochloride to improve its dissolution rate. While HPMC-based solid dispersions did enhance the dissolution rate compared to the pure drug, the extent of improvement was less significant than that observed with VA64-based solid dispersions. []
Poly(vinyl pyrrolidone) (PVP)
Compound Description: PVP is a water-soluble polymer widely used in pharmaceutical formulations as a binder, disintegrant, and for enhancing drug solubility. []
Compound Description: Kollidone® VA 64 is an amorphous copolymer commonly used in pharmaceutical formulations to enhance drug solubility, dissolution rate, and bioavailability. []
Relevance: Solid dispersions of dronedarone hydrochloride prepared with VA64 demonstrated the most significant enhancement in dissolution rate among the various polymers tested (HPMC, PVP, VA64). [] VA64-based solid dispersions, particularly at a 1:1 drug-to-polymer ratio, exhibited almost complete drug release within 120 minutes at pH 1.2. [] This finding suggests that VA64 is a promising carrier for improving the dissolution rate and oral absorption of dronedarone hydrochloride.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dronedarone is a member of the class of 1-benzofurans used for the treatment of cardiac arrhythmias. It has a role as an anti-arrhythmia drug, an environmental contaminant and a xenobiotic. It is a member of 1-benzofurans, a tertiary amino compound, a sulfonamide, an aromatic ketone and an aromatic ether. Dronedarone is a Class III antiarrhythmic drug that works to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Atrial fibrillation is a common sustained arrhythmia where the treatment primarily focuses on stroke prevention and symptom management. It is managed by rate control, rhythm control, prevention of thromboembolic events, and treatment of the underlying disease. Similar to [amiodarone], dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation. It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors. Dronedarone is a related benzofuran compound to amiodarone but its chemical structure lacks iodine moieties which are associated with amiodarone-induced thyroid problems. Additionally, the methyl sulfonyl group in its structure renders dronedarone to be more lipophilic with a shorter half-life than amiodarone. This ultimately leads to reduced tissue accumulation of the drug and decreased risk for organ toxicities, such as thyroid and pulmonary toxicities. Commonly marketed as Multaq®, dronedarone was approved by the FDA in July 2009 and Health Canada in August 2009. A safety concern for the risk of drug-induced hepatocellular injury has been issued following marketing of dronedarone. Dronedarone is an Antiarrhythmic. Dronedarone is an antiarrhythmic and a synthetic derivative of amiodarone that is used for maintaining sinus rhythm for patients with atrial fibrillation or flutter. Dronedarone is associated with a variable rate of serum enzyme elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and have resulted in deaths and need for liver transplantation. Dronedarone is an orally bioavailable benzofuran derivative, with anti-arrhythmic activity. Upon oral administration, and although the exact mechanism of action through which dronedarone exerts its anti-arrhythmic effect has not been fully elucidated, it inhibits multiple voltage-gated ion channels, including sodium, potassium, and calcium ion channels, and restores the normal sinus rhythm and reduces heart rate in atrial fibrillation. It also non-competitively antagonizes adrenergic receptors. A non-iodinated derivative of amiodarone that is used for the treatment of ARRHYTHMIA. See also: Dronedarone Hydrochloride (has salt form).
Cytarabine appears as colorless crystals. Used as an antiviral agent. Cytarabine is a pyrimidine nucleoside in which cytosine is attached to D-arabinofuranose via a beta-N(1)-glycosidic bond. Used mainly in the treatment of leukaemia, especially acute non-lymphoblastic leukaemia, cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. It also has antiviral and immunosuppressant properties. It has a role as an antineoplastic agent, an antimetabolite, an antiviral agent and an immunosuppressive agent. It is a beta-D-arabinoside, a pyrimidine nucleoside and a monosaccharide derivative. It is functionally related to a cytosine. A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. Cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472) Cytarabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of cytarabine is as a Nucleic Acid Synthesis Inhibitor. Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice. Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04) Cytarabine can cause developmental toxicity according to an independent committee of scientific and health experts. See also: Cytarabine; daunorubicin (component of).
Cytembena is a white to off-white powder. (NTP, 1992) Bromebric acid is a carbonyl compound. Cytembena is a cytostatic agent that interferes with DNA synthesis. Bromebric Acid is a derivative of bromoacrylic acid with cytostatic and antineoplastic activity. Bromebric acid appears to inhibit purine synthesis, oxidative phosphorylation and DNA synthesis. This agent inhibits tumor cell growth and causes cell cycle arrest. This agent may also have some use in the phrophylaxis of migraine. Cytembena can cause cancer according to The National Toxicology Program.
Cythioate is a member of the organothiophosphate compounds that is used as an insecticide and anthelmintic. It is mainly used in veterinary as a treatment for fleas.
A diphosphate nucleoside derived from Cytidine. An inhibitor of glycogenin-catalyzed glucosyl and xylosyl transfer It is used as a therapeutic agent in treatment prevention of myocardial ischemia accompanied with cerebral ischemia. Cdp, also known as 5'-cdp, belongs to the class of organic compounds known as pyrimidine ribonucleoside diphosphates. These are pyrimidine ribonucleotides with diphosphate group linked to the ribose moiety. Cdp is soluble (in water) and a moderately acidic compound (based on its pKa). Cdp has been primarily detected in blood. Within the cell, Cdp is primarily located in the mitochondria, nucleus and cytoplasm. Cdp exists in all eukaryotes, ranging from yeast to humans. Cdp participates in a number of enzymatic reactions. In particular, CDP can be biosynthesized from cytidine triphosphate; which is catalyzed by the enzyme soluble calcium-activated nucleotidase 1. In addition, CDP can be biosynthesized from cytidine triphosphate; which is catalyzed by the enzyme nucleoside diphosphate kinase 6. In humans, Cdp is involved in the pyrimidine metabolism pathway. Cdp is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, dihydropyrimidinase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, and UMP synthase deficiency (orotic aciduria). CDP is a pyrimidine ribonucleoside 5'-diphosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine ribonucleoside 5'-diphosphate and a cytidine 5'-phosphate. It is a conjugate acid of a CDP(3-). Cytidine 5'-(trihydrogen diphosphate). A cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. Synonyms: CRPP; cytidine pyrophosphate.
Cytisine is an organic heterotricyclic compound that is the toxic principle in Laburnum seeds and is found in many members of the Fabaceae (legume, pea or bean) family. An acetylcholine agonist, it is widely used throughout Eastern Europe as an aid to giving up smoking. It has a role as a nicotinic acetylcholine receptor agonist, a phytotoxin and a plant metabolite. It is an alkaloid, an organic heterotricyclic compound, a secondary amino compound, a lactam and a bridged compound. Cytisine is an alkaloid naturally derived from the Fabaceae family of plants including the genera Laburnum and Cytisus. Recent studies have shown it to be a more effective and significantly more affordable smoking cessation treatment than nicotine replacement therapy. Also known as baptitoxine or sophorine, cytisine has been used as a smoking cessation treatment since 1964, and is relatively unknown in regions outside of central and Eastern Europe. Cytisine is a partial nicotinic acetylcholine agonist with a half-life of 4.8 hours. Recent Phase III clinical trials using Tabex (a brand of Cytisine marketed by Sopharma AD) have shown similar efficacy to varenicline, but at a fraction of the cost. Cytisine is a natural product found in Aphis cytisorum, Maackia tenuifolia, and other organisms with data available. See also: Cytisus scoparius flowering top (part of); Thermopsis lanceolata whole (part of).